4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Description
Properties
Molecular Formula |
C9H11Cl2F3N2 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-1-4-14-8-2-3-13-5-6(7)8;;/h1,4,13H,2-3,5H2;2*1H |
InChI Key |
XHILKMRLBQPIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CN=C21)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Heck Reaction for Vinyl Intermediate Formation
A critical step involves the Heck coupling of 2-chloropyridine derivatives with ethylene gas to generate 3-acyl-2-vinylpyridine intermediates. For example, 23 (2-chloro-3-(2-methoxyacetyl)pyridine) reacts with ethylene in the presence of Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%) to yield 19 (3-acyl-2-vinylpyridine) in 69.6% HPLC purity. Catalyst selection significantly impacts efficiency:
One-Pot Hydroamination-Cyclization
The vinylpyridine intermediate 19 undergoes a one-pot hydroamination-cyclization to form the dihydronaphthyridine ring. Using NH₃ in ethanol at 80°C, 19 cyclizes to 17 (dihydronaphthyridine) with 94.5% HPLC purity. This step eliminates the need for chromatographic purification, making it scalable.
Trifluoromethyl Group Introduction
Incorporating the -CF₃ group at position 4 requires precision to avoid side reactions. Two primary strategies emerge:
Pre-Functionalized Starting Materials
Starting with pyridine derivatives bearing a trifluoromethyl group streamlines synthesis. For instance, 4-(trifluoromethyl)pyridine-2-amine can undergo iodination at position 5 using N-iodosuccinimide (NIS) in DMF, yielding a 78% isolated product. Subsequent Heck coupling with ethylene installs the vinyl group necessary for cyclization.
Post-Cyclization Trifluoromethylation
Late-stage trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) on the dihydronaphthyridine core achieves moderate yields (45–60%) but risks over-fluorination. Optimal conditions (CuI, DMF, 100°C) balance reactivity and selectivity.
Enantioselective Reduction and Salt Formation
Transfer Hydrogenation for Saturation
The dihydronaphthyridine 17 is reduced to the tetrahydro derivative using asymmetric transfer hydrogenation. Employing (R,R)-TsDPEN as a chiral ligand and HCO₂H/Et₃N as the hydrogen source affords 16 (tetrahydro-1,6-naphthyridine) in 89% yield and >99.9% enantiomeric excess.
Dihydrochloride Salt Preparation
The free base 16 is treated with 6 M HCl in THF at room temperature, followed by basification with NaOH and extraction. Recrystallization from EtOAc yields 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride as a colorless solid. Key characterization data include:
Alternative Synthetic Routes
Thermolytic Cyclization
Heating 3-[(2,2-diethoxycarbonylvinyl)amino]-5-(trifluoromethyl)pyridine in Dowtherm A at 250°C induces regioselective cyclization to ethyl 4-(trifluoromethyl)-1,4-dihydro-1,6-naphthyridine-3-carboxylate (89% yield). Hydrolysis with NaOH yields the carboxylic acid, which is decarboxylated to the parent tetrahydro compound.
Rhodium-Catalyzed Aromatization
For substrates requiring dehydrogenation, (Ph₃P)₄RhH in trifluoroacetic acid removes propane from allylamino intermediates, yielding 2-methoxy-6-phenyl-1,6-naphthyridine derivatives. Adapting this method with CF₃-substituted allylamines could streamline access to the target scaffold.
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
Substitution Reactions
-
Trifluoromethylation : As noted, HF-mediated trifluoromethylation at C-4 is a key step. This reaction proceeds through a six-membered transition state, ensuring regioselectivity .
-
Nucleophilic Substitution : Chlorine atoms or other leaving groups at positions 2 or 6 can undergo substitution with nucleophiles (e.g., amides, alcohols) under basic conditions .
Oxidation and Reduction
-
Oxidation : Ketone formation via oxidation of alcohol groups (e.g., using chromium trioxide) is reported, though specific data for this compound’s oxidation is not detailed in the provided sources.
-
Reduction : Hydrogenation or hydride reagents (e.g., sodium borohydride) could reduce double bonds or carbonyl groups, though experimental validations are needed .
Key Reaction Conditions
SAR and Substitution Effects
Structural modifications significantly impact biological activity:
-
Positional Substituents : Substitution at the 5-position (e.g., phenyl, cyclopropylmethyl) enhances metabolic stability and potency, as observed in related naphthyridine analogs .
-
Functional Group Tolerance : Trifluoromethylation and oxadiazole replacements are well-tolerated, though removal of nucleophilic groups (e.g., N–H in triazoles) reduces activity .
Interaction Studies
While direct data for this compound is limited, analogs show:
Scientific Research Applications
Antibacterial Properties
Research indicates that 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride exhibits antibacterial activity against a broad spectrum of bacteria, including strains resistant to conventional antibiotics. This suggests its potential role in developing new antibacterial therapies for resistant infections.
Anticancer Activity
Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines such as breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression. Further research is necessary to elucidate its precise mechanisms and therapeutic applications in oncology .
Kinase Inhibition
The compound has been identified as a potential inhibitor of specific kinases involved in cellular processes. This property opens avenues for targeted therapies in diseases like cancer where kinase dysregulation plays a critical role .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism Exploration
A study published in Egyptian Journal of Chemistry reviewed various 1,8-naphthyridine derivatives and their anticancer potentials. It highlighted that compounds like 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride could induce apoptosis and cell cycle arrest in tumor cells through multiple pathways including topoisomerase inhibition and angiogenesis suppression .
Synthesis and Production
The synthesis of 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride typically involves multi-step synthetic pathways that allow for high purity production. Common methods include:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
- CAS No.: 741736-95-8 (hydrochloride salt)
- Molecular Formula : C₉H₁₀ClF₃N₂
- Molecular Weight : 238.64 g/mol
- Physical Properties :
Synthesis :
The compound is synthesized via a multistep process involving HARP (heteroaromatic ring precursors) reagents and aldehydes. For example, cyclization of 4-trifluoromethylbenzaldehyde with HARP reagents yields the naphthyridine core, followed by dihydrochloride salt formation .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Biological Activity
4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 266.10 g/mol
- Appearance : White to light yellow powder
- Solubility : Soluble in water and organic solvents
Pharmacological Profile
The compound exhibits several biological activities that can be categorized as follows:
1. Antidiabetic Activity
One of the primary applications of this compound is as an intermediate in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and inhibit glucagon release in a glucose-dependent manner, thereby improving glycemic control .
2. Antitumor Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, certain naphthyridine derivatives have shown inhibition of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride against tumor cells remains to be fully characterized but suggests potential for further exploration.
3. Neuroprotective Effects
Some research highlights the neuroprotective effects of naphthyridine compounds. They may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress . The exact neuroprotective mechanisms attributed to this specific compound require further investigation.
The biological activity of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride can be attributed to its structural features that allow interaction with various biological targets:
- Inhibition of Enzymes : As a DPP-4 inhibitor, it prevents the breakdown of incretin hormones which are crucial for insulin regulation.
- Receptor Interaction : Potential interactions with various receptors involved in metabolic pathways and cellular signaling could explain its observed pharmacological effects.
Case Studies
Several studies have investigated the biological activity of related naphthyridine compounds:
- Sitagliptin Synthesis : A study demonstrated the efficiency of synthesizing Sitagliptin from naphthyridine derivatives, confirming their role in enhancing glucose tolerance in diabetic models .
- Anticancer Evaluation : In vitro studies on naphthyridine derivatives showed promising results against breast cancer cell lines with IC50 values indicating potent cytotoxicity .
- Neuroprotection : Research indicated that certain naphthyridine analogs could reduce neuronal damage in models of oxidative stress, suggesting a protective role against neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to the biological activity of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride and its derivatives:
Q & A
Q. What spectroscopic techniques are employed for structural confirmation, and how are data interpreted?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while F NMR identifies the trifluoromethyl group’s chemical environment. X-ray crystallography may resolve crystal packing, but due to hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended to assess stability during data collection .
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Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity compared to other substituents (e.g., chlorine or methyl groups)?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity. Comparative studies involve synthesizing analogs (e.g., chloro or methyl derivatives) and evaluating their bioactivity in enzyme inhibition assays (e.g., kinase profiling). Molecular docking simulations predict binding interactions, revealing steric and electronic effects of substituents .
Q. What strategies are used to optimize reaction yields in multi-step syntheses, particularly for introducing the trifluoromethyl group?
- Methodological Answer : Yield optimization includes screening ligands (e.g., tris-o-furylphosphine) to enhance palladium catalyst efficiency, adjusting reaction temperatures (80–120°C), and using microwave-assisted synthesis for rapid heating. Purification via flash chromatography with gradient elution (hexane/ethyl acetate) isolates high-purity intermediates .
Q. How is the stability of the compound under various storage conditions assessed, and what degradation products are observed?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) are conducted, with samples analyzed via LC-MS. Degradation products, such as hydrolyzed naphthyridine or defluorinated species, are identified using MS/MS fragmentation patterns. Anhydrous storage with molecular sieves is recommended to prevent hydrolysis .
Q. What in vitro models are used to study its pharmacokinetic properties, such as metabolic stability or plasma protein binding?
- Methodological Answer : Human liver microsomes (HLMs) assess metabolic stability via LC-MS quantification of parent compound depletion. Plasma protein binding is determined using equilibrium dialysis, with ultrafiltration LC-MS to measure free fraction. The trifluoromethyl group often reduces CYP450-mediated metabolism compared to non-fluorinated analogs .
Q. How are impurities (e.g., regioisomers or residual catalysts) identified and quantified during synthesis?
- Methodological Answer : Residual palladium is quantified via inductively coupled plasma mass spectrometry (ICP-MS), with acceptable limits <10 ppm. Regioisomers are resolved using reverse-phase HPLC with a C18 column and detected via diode-array UV (254 nm). Method validation follows ICH Q3A guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
